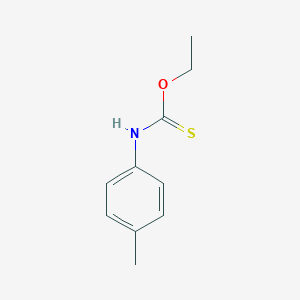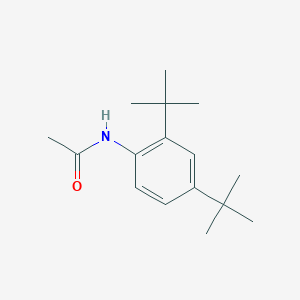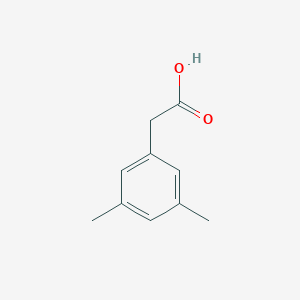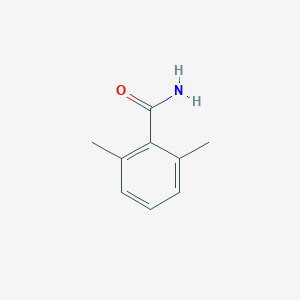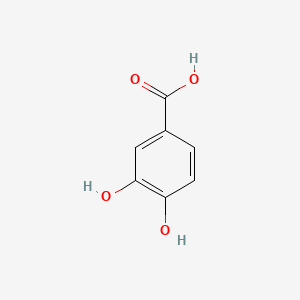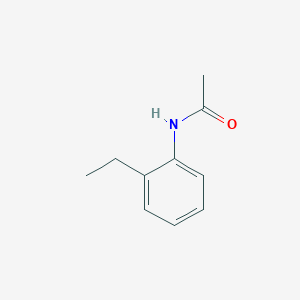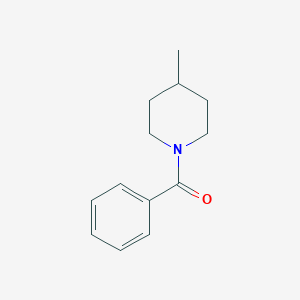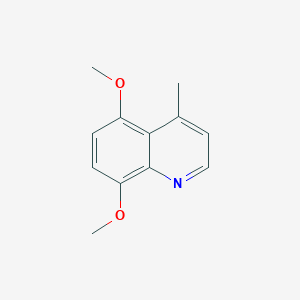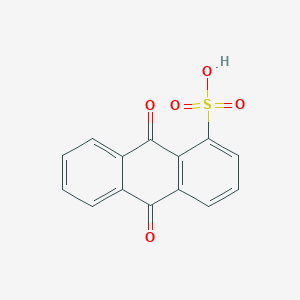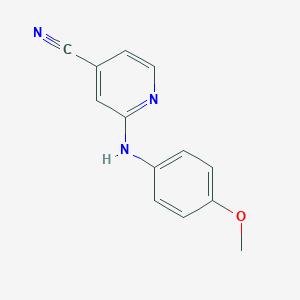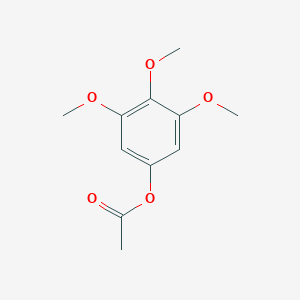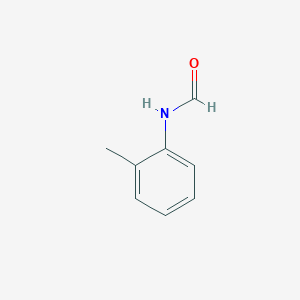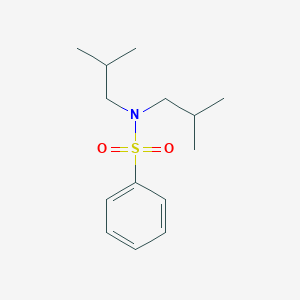
n,n-Bis(2-methylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,n-Bis(2-methylpropyl)benzenesulfonamide, also known as DBSA, is an organic compound that belongs to the sulfonamide family. It is commonly used as a surfactant and emulsifier in various industrial applications. DBSA is also used in scientific research as a reagent and a catalyst.
Wirkmechanismus
The mechanism of action of n,n-Bis(2-methylpropyl)benzenesulfonamide is not fully understood. However, it is believed to act as a surfactant and an emulsifier. n,n-Bis(2-methylpropyl)benzenesulfonamide can form micelles in aqueous solutions, which can solubilize hydrophobic compounds. n,n-Bis(2-methylpropyl)benzenesulfonamide can also stabilize emulsions by reducing the interfacial tension between oil and water.
Biochemische Und Physiologische Effekte
N,n-Bis(2-methylpropyl)benzenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to aquatic organisms. In one study, n,n-Bis(2-methylpropyl)benzenesulfonamide was found to be toxic to zebrafish embryos at concentrations as low as 5 ppm.
Vorteile Und Einschränkungen Für Laborexperimente
N,n-Bis(2-methylpropyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, n,n-Bis(2-methylpropyl)benzenesulfonamide has some limitations. It is toxic to aquatic organisms, which limits its use in environmental studies. It is also not suitable for use in biological studies due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of n,n-Bis(2-methylpropyl)benzenesulfonamide in scientific research. One direction is the development of new surfactants and emulsifiers based on n,n-Bis(2-methylpropyl)benzenesulfonamide. These new compounds could have improved properties such as increased solubility and reduced toxicity. Another direction is the use of n,n-Bis(2-methylpropyl)benzenesulfonamide as a catalyst in new organic synthesis reactions. Finally, n,n-Bis(2-methylpropyl)benzenesulfonamide could be used in the development of new drug delivery systems based on nanoparticles. These systems could have improved drug efficacy and reduced side effects.
Synthesemethoden
N,n-Bis(2-methylpropyl)benzenesulfonamide can be synthesized by reacting benzenesulfonyl chloride with diisobutylamine in the presence of a base such as triethylamine. The reaction produces n,n-Bis(2-methylpropyl)benzenesulfonamide as a white crystalline solid. The purity of n,n-Bis(2-methylpropyl)benzenesulfonamide can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N,n-Bis(2-methylpropyl)benzenesulfonamide is widely used in scientific research as a reagent and a catalyst. It is used as a surfactant in the preparation of nanoparticles, which are used in drug delivery systems. n,n-Bis(2-methylpropyl)benzenesulfonamide is also used as a catalyst in organic synthesis reactions. For example, it is used in the synthesis of 1,2,4-triazole derivatives, which have potential applications as antimicrobial agents.
Eigenschaften
CAS-Nummer |
41178-58-9 |
|---|---|
Produktname |
n,n-Bis(2-methylpropyl)benzenesulfonamide |
Molekularformel |
C14H23NO2S |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
N,N-bis(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-12(2)10-15(11-13(3)4)18(16,17)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChI-Schlüssel |
OUQRNOGESDTRQU-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=CC=C1 |
Andere CAS-Nummern |
41178-58-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)
